molecular formula C6H10F3NO2S B13696173 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine

3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine

Cat. No.: B13696173
M. Wt: 217.21 g/mol
InChI Key: MJIFDHALJPWDON-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine is an organic compound with the molecular formula C6H10F3NO2S. It is characterized by the presence of a trifluoroethyl group attached to a sulfonyl group, which is further connected to a pyrrolidine ring.

Preparation Methods

The preparation of 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 2,2,2-trifluoroethanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Another method involves the use of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride as an intermediate, which can be synthesized through a series of steps involving the reaction of pyrrolidine with trifluoroethyl-containing reagents .

Chemical Reactions Analysis

3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a trifluoroethyl group with a sulfonyl group attached to a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10F3NO2S

Molecular Weight

217.21 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylsulfonyl)pyrrolidine

InChI

InChI=1S/C6H10F3NO2S/c7-6(8,9)4-13(11,12)5-1-2-10-3-5/h5,10H,1-4H2

InChI Key

MJIFDHALJPWDON-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)CC(F)(F)F

Origin of Product

United States

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